molecular formula C14H22O B13756011 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one CAS No. 72928-23-5

1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one

Cat. No.: B13756011
CAS No.: 72928-23-5
M. Wt: 206.32 g/mol
InChI Key: AAKUUHILWZWNCL-UHFFFAOYSA-N
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Description

1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one is a high-purity chemical compound supplied for research and development purposes. This compound is part of a class of cyclic ketones that are of significant interest in various scientific fields. Researchers value this substance for its potential applications, which may include use as a key intermediate in organic synthesis or as a standard in analytical chemistry. Compounds with similar structural features, such as other substituted cyclohexenyl ethanones, are known to be utilized in the development of flavors and fragrances due to their specific olfactory properties . Handling should only be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

72928-23-5

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-[4-methyl-5-(3-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C14H22O/c1-10(2)5-7-13-9-14(12(4)15)8-6-11(13)3/h5-6,13-14H,7-9H2,1-4H3

InChI Key

AAKUUHILWZWNCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1CC=C(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Cyclohexenyl Core Construction

The key step in preparing 1-[4-methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one is the formation of the substituted cyclohexene ring. This can be achieved by:

  • Diels-Alder cycloaddition of suitable diene and dienophile precursors to form the cyclohexene ring with methyl substituents at defined positions.
  • Alkylation reactions to introduce the prenyl (3-methyl-2-butenyl) side chain at the 5-position of the cyclohexene ring. This typically involves allylic alkylation using prenyl halides or prenyl alcohol derivatives under basic or catalytic conditions.

Introduction of Ethanone Group

The ethanone (acetyl) group at the 1-position can be introduced by:

  • Friedel-Crafts acylation of the cyclohexene ring using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride.
  • Alternatively, oxidation of methyl-substituted cyclohexenes to ketones using reagents like chromium(VI) oxides or manganese dioxide under controlled conditions.

Catalytic and Cascade Reactions

Advanced methods reported in research theses include:

  • Use of palladium pincer complexes for catalyzing cycloisomerization and alkylation reactions in aqueous media, enhancing selectivity and yield.
  • Cascade amine-exchange and heteroannulation reactions to build complex cyclic structures with functionalized side chains, though these are more common for related enaminoketones.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclohexene ring formation Diene + dienophile, heat or Lewis acid catalysis Selectivity for 1,3-cyclohexadiene derivatives
Prenyl side chain alkylation Prenyl halide (e.g., prenyl bromide), base or Pd catalyst Allylic alkylation under mild conditions
Ethanone group introduction Acetyl chloride, AlCl3, inert solvent (e.g., CH2Cl2) Friedel-Crafts acylation, moisture sensitive
Oxidation to ketone CrO3, MnO2, PCC in organic solvents Controlled to avoid over-oxidation

Analytical Data and Reaction Monitoring

Preparation methods are typically monitored and confirmed by:

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Outcome/Notes
Cyclohexene ring synthesis Diels-Alder or cyclization Diene + dienophile, heat or catalyst Formation of substituted cyclohexene
Prenyl side chain addition Allylic alkylation Prenyl halide, base or Pd catalyst Introduction of 3-methyl-2-butenyl
Ethanone group introduction Friedel-Crafts acylation or oxidation Acetyl chloride + AlCl3 or oxidants Formation of ethanone moiety
Catalytic cascade reactions Pd pincer complexes catalysis Pd catalysts in aqueous or organic media Enhanced yield and selectivity

Chemical Reactions Analysis

1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of complex organic molecules. Its unique structure allows for various reactions, including:

  • Alkylation Reactions : The presence of the cyclohexene ring and the ketone functional group enables alkylation processes that can yield various derivatives useful in pharmaceutical chemistry.
  • Synthesis of Natural Products : It can be utilized in synthesizing natural products or bioactive compounds due to its structural similarity to certain terpenes and steroids.

Case Study: Synthesis of Terpene Derivatives

Research has demonstrated that derivatives of 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one can be synthesized through various catalytic methods. These derivatives exhibit enhanced biological activity and can serve as potential candidates for drug development.

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound finds applications in the fragrance industry. It is used as a fragrance component in perfumes and scented products:

  • Fragrance Formulation : Its unique scent profile can enhance the olfactory characteristics of personal care products, candles, and household cleaners.

Case Study: Aroma Profile Evaluation

A study on the sensory evaluation of fragrances containing this compound indicated that it contributes significantly to the overall scent complexity, making it a valuable ingredient in high-end perfumes.

Emerging research suggests that 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one may possess various biological activities:

  • Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains.
  • Cytotoxicity Studies : In vitro studies have shown that derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for further development in oncology.

Case Study: Cytotoxicity Testing

In a recent investigation, derivatives of this compound were tested against human cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations, warranting further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Cyclohexenyl Ketones

Compound Name Substituents Molecular Weight Applications Key References
Target Compound 4-Methyl, 5-(3-methyl-2-butenyl) Not Reported Hypothesized: Fragrance Inferred
1-[1,6-Dimethyl-4-(4-methylpent-3-enyl)-...] 1,6-Dimethyl, 4-(4-methylpent-3-enyl) Not Reported Soaps, perfumes
(2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one Saturated cyclohexane, isopropyl 154.25 g/mol Flavoring agents

Key Research Findings

  • Synthetic Pathways : Cyclohexenyl ketones are often synthesized via aldol condensation, hydrazine cyclization, or palladium-catalyzed coupling (e.g., 1-(2-((4-methoxyphenyl)ethynyl)phenyl)ethan-1-one in ) .
  • Environmental Impact : Analogs like CAS 54464-54-9 are detectable in environmental samples but face analytical challenges due to lack of reference standards .

Biological Activity

1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one, also known by its CAS number 72928-23-5, is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C14H22OC_{14}H_{22}O and a molecular weight of 206.32 g/mol, this compound is primarily used in the fragrance and flavoring industries due to its aromatic properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethanone
CAS Number 72928-23-5
Molecular Formula C14H22OC_{14}H_{22}O
Molecular Weight 206.32 g/mol
EINECS Number 277-057-5

Structural Characteristics

The compound features a cyclohexene ring with a ketone functional group, which contributes to its unique chemical behavior and potential biological interactions.

Aromatase Inhibition

Recent studies have highlighted the compound's potential as an aromatase inhibitor. Aromatase is an enzyme critical in the biosynthesis of estrogens from androgens, making it a target for treatments of hormone-dependent cancers, such as breast cancer. In vitro studies have shown that compounds with similar structural features to 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one exhibit significant inhibition of aromatase activity, suggesting that this compound may also possess similar properties .

Antioxidant Properties

Research indicates that compounds containing cyclohexene moieties can exhibit antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases . The specific antioxidant capacity of 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one remains to be fully elucidated but warrants further investigation.

Cytotoxicity Studies

Preliminary cytotoxicity studies have indicated that certain derivatives of cyclohexene compounds can induce apoptosis in cancer cell lines. This suggests that 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one may have potential as an anti-cancer agent . However, comprehensive studies are necessary to confirm these effects and determine the underlying mechanisms.

Study on Aromatase Inhibition

In a comparative study evaluating various compounds for their aromatase inhibitory activity, derivatives structurally related to 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethanone showed promising results. The most potent inhibitors demonstrated over 140-fold greater efficacy than standard treatments like aminoglutethimide . These findings suggest that further development of this compound could lead to effective therapeutic agents for estrogen-dependent cancers.

Antioxidant Activity Assessment

A study assessing the antioxidant capacity of cyclohexene derivatives found that several compounds exhibited significant free radical scavenging activity. While specific data on 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethanone was limited, the structural similarities suggest it may also contribute positively to antioxidant defenses in biological systems .

Q & A

Q. In vitro assays :

  • Enzyme inhibition : Use fluorescence-based assays to monitor binding to cytochrome P450 isoforms or kinases, with IC₅₀ determination via dose-response curves .
  • Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) to quantify affinity for GPCRs or nuclear receptors.
    Mechanistic studies :
  • Molecular docking : Predict binding poses using AutoDock or Schrödinger, validated by site-directed mutagenesis of target proteins .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to assess pharmacokinetic properties .

Advanced: How do substituents (e.g., 3-methyl-2-butenyl) influence the compound's reactivity and bioactivity?

  • Lipophilicity : The isoprenoid side chain enhances membrane permeability (logP calculations via HPLC retention times) .
  • Steric effects : Bulky substituents reduce nucleophilic attack at the ketone group, verified by comparing reaction rates with analogs lacking the side chain .
  • Bioactivity modulation : Replace the 3-methyl-2-butenyl group with shorter/longer chains and compare IC₅₀ values in cytotoxicity assays .

Basic: What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group.
  • Solubility : Dissolve in DMSO for biological assays (≤10 mM stock solutions) to prevent aggregation .

Advanced: How can computational chemistry aid in predicting the compound's physicochemical properties?

  • logP and pKa : Use software like MarvinSketch or ADMET Predictor to estimate partition coefficients and ionization states .
  • Reactivity : Simulate reaction pathways with Gaussian or ORCA to identify susceptible sites for electrophilic/nucleophilic attack .
  • Toxicity : Apply QSAR models to predict hepatotoxicity or mutagenicity, validated by in vitro Ames tests .

Advanced: What strategies address low yields in the final acetylation step?

  • Catalyst optimization : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions .
  • Protection/deprotection : Temporarily protect hydroxyl or amine groups in intermediates to prevent undesired acetylation .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield by 15–20% compared to conventional heating .

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